molecular formula C17H20N4OS B10956899 (2E)-2-{[5-phenyl-2-(piperidin-1-yl)furan-3-yl]methylidene}hydrazinecarbothioamide

(2E)-2-{[5-phenyl-2-(piperidin-1-yl)furan-3-yl]methylidene}hydrazinecarbothioamide

Cat. No.: B10956899
M. Wt: 328.4 g/mol
InChI Key: AYINQKMZCRTFKH-XDHOZWIPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(E)-1-(5-PHENYL-2-PIPERIDINO-3-FURYL)METHYLIDENE]-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound that features a piperidine ring, a furan ring, and a hydrazinecarbothioamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-1-(5-PHENYL-2-PIPERIDINO-3-FURYL)METHYLIDENE]-1-HYDRAZINECARBOTHIOAMIDE typically involves multi-step organic reactions. One common method involves the condensation of 5-phenyl-2-piperidino-3-furaldehyde with thiosemicarbazide under acidic conditions to form the desired hydrazinecarbothioamide derivative . The reaction is usually carried out in a solvent such as ethanol or methanol, and the reaction mixture is heated under reflux to facilitate the condensation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-1-(5-PHENYL-2-PIPERIDINO-3-FURYL)METHYLIDENE]-1-HYDRAZINECARBOTHIOAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine or furan rings, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.

    Substitution: Nucleophiles such as amines, thiols, and halides, with solvents like dichloromethane or acetonitrile.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced hydrazinecarbothioamides, and various substituted derivatives depending on the specific reagents and conditions used.

Scientific Research Applications

2-[(E)-1-(5-PHENYL-2-PIPERIDINO-3-FURYL)METHYLIDENE]-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(E)-1-(5-PHENYL-2-PIPERIDINO-3-FURYL)METHYLIDENE]-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in microbial growth or cancer cell proliferation.

    Pathways Involved: It can modulate signaling pathways such as apoptosis or cell cycle regulation, leading to the inhibition of cell growth or induction of cell death.

Comparison with Similar Compounds

Properties

Molecular Formula

C17H20N4OS

Molecular Weight

328.4 g/mol

IUPAC Name

[(E)-(5-phenyl-2-piperidin-1-ylfuran-3-yl)methylideneamino]thiourea

InChI

InChI=1S/C17H20N4OS/c18-17(23)20-19-12-14-11-15(13-7-3-1-4-8-13)22-16(14)21-9-5-2-6-10-21/h1,3-4,7-8,11-12H,2,5-6,9-10H2,(H3,18,20,23)/b19-12+

InChI Key

AYINQKMZCRTFKH-XDHOZWIPSA-N

Isomeric SMILES

C1CCN(CC1)C2=C(C=C(O2)C3=CC=CC=C3)/C=N/NC(=S)N

Canonical SMILES

C1CCN(CC1)C2=C(C=C(O2)C3=CC=CC=C3)C=NNC(=S)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.